molecular formula C15H25N3O B13683785 N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine

N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine

Cat. No.: B13683785
M. Wt: 263.38 g/mol
InChI Key: NETQOLVTQJGGOA-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyridine ring system, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the naphthyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Attachment of the butanamine side chain: This step often involves nucleophilic substitution reactions where the naphthyridine ring is reacted with a suitable butanamine derivative.

    Introduction of the methoxyethyl group: This can be done through etherification reactions using methoxyethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methoxyethyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of naphthyridine derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine involves its interaction with specific molecular targets. The naphthyridine ring system can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-4-(1,8-naphthyridin-2-yl)-1-butanamine
  • N-(2-Methoxyethyl)-4-(quinolin-2-yl)-1-butanamine
  • N-(2-Methoxyethyl)-4-(isoquinolin-2-yl)-1-butanamine

Uniqueness

N-(2-Methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)-1-butanamine is unique due to the presence of the tetrahydro-naphthyridine ring, which imparts distinct biological and chemical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine

InChI

InChI=1S/C15H25N3O/c1-19-12-11-16-9-3-2-6-14-8-7-13-5-4-10-17-15(13)18-14/h7-8,16H,2-6,9-12H2,1H3,(H,17,18)

InChI Key

NETQOLVTQJGGOA-UHFFFAOYSA-N

Canonical SMILES

COCCNCCCCC1=NC2=C(CCCN2)C=C1

Origin of Product

United States

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